N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Description
Structural Characterization of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Molecular Architecture and IUPAC Nomenclature
This compound possesses a complex molecular architecture that integrates multiple functional groups within a bicyclic framework. The International Union of Pure and Applied Chemistry nomenclature for this compound is N-(3-oxo-1,2-dihydroinden-4-yl)acetamide, which systematically describes its structural components. The molecule consists of an indanone moiety, specifically a 2,3-dihydro-1H-inden-3-one system, where the acetamide group is attached to the aromatic ring at the 4-position. This structural arrangement creates a molecule with both rigid and flexible components, contributing to its unique chemical properties.
The compound's Chemical Abstracts Service registry number is 58161-36-7, providing a unique identifier for this specific molecular structure. The molecular formula C11H11NO2 indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 189.21 grams per mole. The structural architecture incorporates two distinct carbonyl functionalities: one ketone group within the indanone ring system and one amide carbonyl group in the acetamide substituent.
The bicyclic indanone core provides structural rigidity to the molecule, while the acetamide substituent introduces both hydrogen bonding capabilities and conformational flexibility. The positioning of the acetamide group at the 4-position of the indanone ring creates specific spatial relationships that influence the compound's overall three-dimensional structure and chemical reactivity. This molecular architecture is characteristic of compounds that demonstrate biological activity due to the combination of aromatic character, hydrogen bonding potential, and conformational accessibility.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of this compound reveals important structural features that contribute to its solid-state properties and molecular packing arrangements. The compound demonstrates specific crystal packing patterns that are influenced by the presence of both the rigid indanone framework and the flexible acetamide substituent. The molecular geometry shows that the indanone ring system maintains planarity, while the acetamide group can adopt different conformational orientations relative to the aromatic ring.
The nitrogen atom in the acetamide functional group exhibits characteristics consistent with partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. This resonance effect contributes to the overall planar geometry around the amide nitrogen and influences the compound's hydrogen bonding capabilities in the solid state. The crystallographic data indicates that the compound can participate in intermolecular hydrogen bonding interactions through both the amide nitrogen-hydrogen and the carbonyl oxygen atoms.
Conformational studies reveal that the molecule can exist in multiple low-energy conformations due to rotation around the carbon-nitrogen bond connecting the acetamide group to the indanone ring. These conformational variations affect the spatial orientation of the acetamide substituent relative to the bicyclic core, potentially influencing the compound's binding affinity to biological targets and its overall pharmacological properties. The crystal structure analysis provides insights into the preferred conformational states in the solid phase, which may differ from solution-phase conformations.
Spectroscopic Fingerprinting
Infrared Spectral Signatures
Infrared spectroscopy provides distinctive fingerprint information for this compound through characteristic absorption bands that correspond to specific functional groups within the molecule. The compound exhibits two prominent carbonyl stretching frequencies that serve as diagnostic features for structural identification. The ketone carbonyl group within the indanone ring system typically appears at a higher frequency compared to the amide carbonyl, reflecting the different electronic environments of these functional groups.
The amide carbonyl stretching vibration appears as a strong absorption band, characteristic of secondary amides. The frequency of this band is influenced by the degree of conjugation with the aromatic ring system and the hydrogen bonding environment. The nitrogen-hydrogen stretching vibration of the amide group provides another diagnostic feature, appearing as a medium-intensity band in the higher frequency region. The position and intensity of this band can provide information about the hydrogen bonding state of the amide group.
Additional characteristic absorption bands include aromatic carbon-carbon stretching vibrations from the benzene ring portion of the indanone system, aliphatic carbon-hydrogen stretching vibrations from the methylene groups and the acetyl methyl group, and various bending and deformation modes. The fingerprint region of the infrared spectrum contains multiple absorption bands that provide unique identification characteristics for this specific compound structure.
Nuclear Magnetic Resonance Profiling
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 chemical environments. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns for different hydrogen environments within the molecule. The aromatic protons of the indanone ring system appear in the characteristic aromatic region, showing specific coupling patterns that reflect the substitution pattern of the benzene ring.
The methylene protons of the indanone ring system exhibit characteristic chemical shifts and coupling patterns that distinguish them from other aliphatic protons in the molecule. These protons appear as complex multiplets due to their proximity to the carbonyl group and their position within the rigid bicyclic system. The acetyl methyl group protons appear as a singlet with a chemical shift typical of methyl groups adjacent to carbonyl functionalities.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical environments. The carbonyl carbon atoms exhibit characteristic downfield chemical shifts, with the ketone and amide carbonyls appearing at different frequencies due to their distinct electronic environments. The aromatic carbon atoms show chemical shifts typical of substituted benzene rings, while the aliphatic carbon atoms of the indanone ring system and the acetyl group display characteristic upfield chemical shifts. The complete nuclear magnetic resonance characterization enables unambiguous structural assignment and purity assessment of the compound.
| Nuclear Magnetic Resonance Data | |
|---|---|
| Proton Chemical Shifts | Aromatic region: 7.0-8.0 parts per million |
| Methylene protons: 2.5-3.0 parts per million | |
| Acetyl methyl: ~2.0 parts per million | |
| Carbon-13 Chemical Shifts | Carbonyl carbons: 170-200 parts per million |
| Aromatic carbons: 120-140 parts per million | |
| Aliphatic carbons: 20-40 parts per million |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 189, corresponding to the molecular weight of 189.21 grams per mole. The compound exhibits predictable fragmentation pathways that reflect the presence of the acetamide substituent and the indanone core structure.
A common fragmentation pathway involves the loss of the acetyl group (mass 43) from the molecular ion, resulting in a fragment ion at mass-to-charge ratio 146. This fragmentation pattern is characteristic of acetamide-containing compounds and provides diagnostic information for structural identification. Additional fragmentation may occur through cleavage of the carbon-nitrogen bond connecting the acetamide group to the aromatic ring, resulting in formation of the indanone fragment ion.
The mass spectrometric fragmentation analysis also reveals the stability of the indanone ring system under electron impact conditions. The bicyclic core tends to remain intact during fragmentation, with primary cleavage occurring at the more labile bonds such as the amide carbon-nitrogen bond. The fragmentation patterns provide valuable information for compound identification and purity assessment, particularly when combined with accurate mass measurements that confirm the molecular formula.
| Mass Spectrometric Fragmentation Data | |
|---|---|
| Molecular Ion | m/z 189 [M]+ |
| Base Peak Fragment | m/z 146 [M-43]+ (loss of acetyl) |
| Additional Fragments | Various indanone-derived fragments |
| Fragmentation Pattern | Characteristic acetamide cleavage |
Properties
IUPAC Name |
N-(3-oxo-1,2-dihydroinden-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)12-9-4-2-3-8-5-6-10(14)11(8)9/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBILVRMVDFLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515137 | |
| Record name | N-(3-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58161-36-7 | |
| Record name | N-(3-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Bromination of Indan-1-one
- Reagents : N-Bromosuccinimide (NBS) and a catalytic amount of dibenzoyl peroxide.
- Solvent : Carbon tetrachloride (CCl4).
- Conditions : Reflux for approximately 45 minutes.
- Outcome : Formation of 3-bromoindan-1-one as an oil after purification by column chromatography.
This step introduces a bromine atom at the 3-position, activating the molecule for nucleophilic substitution in the next step.
Step 2: Amination with Cyclopentanamine (or other amines)
- Reagents : Cyclopentanamine and triethylamine.
- Solvent : Dry dichloromethane (DCM).
- Conditions : Stirring at 0°C for 3 hours.
- Outcome : Formation of a secondary amine intermediate after purification.
This nucleophilic substitution replaces the bromine with an amine group, preparing the molecule for acetylation.
Step 3: Acetylation to Form Acetamide
- Reagents : Acetic anhydride and 4-dimethylaminopyridine (DMAP) as a catalyst, triethylamine as base.
- Solvent : DCM.
- Conditions : Stirring at room temperature for 2 hours.
- Outcome : Formation of this compound as a white solid after purification by silica gel chromatography.
This final step acetylates the amine group, yielding the desired acetamide derivative.
Alternative Preparation Routes
While the above method is well-documented, other synthetic strategies include:
- Condensation of 2-(3/4-Hydroxybenzylidene)-6-substituted-2,3-dihydro-1H-inden-1-ones with 2-chloroacetamides : This method involves reacting hydroxybenzylidene indenones with chloroacetamides to yield related indenylacetamide derivatives, potentially useful for analog synthesis.
Reaction Scheme Summary
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Indan-1-one | N-Bromosuccinimide, dibenzoyl peroxide, CCl4, reflux 45 min | 3-Bromoindan-1-one (oil) | Not specified |
| 2 | 3-Bromoindan-1-one | Cyclopentanamine, triethylamine, DCM, 0°C, 3 h | Secondary amine intermediate (oil) | 86% |
| 3 | Secondary amine intermediate | Acetic anhydride, DMAP, triethylamine, DCM, RT, 2 h | This compound (white solid) | 54% |
Characterization and Purification
- Purification : Column chromatography on silica gel using petroleum ether and ethyl acetate mixtures (typically 4:1 ratio).
- Characterization : The synthesized compounds are characterized by IR, ^1H-NMR, mass spectrometry, elemental analysis, and X-ray crystallography for structural confirmation.
Research Findings and Notes
- The described synthesis yields compounds with confirmed molecular structures and purity suitable for biological testing.
- The acetamide derivative exhibits significant biological activities in related compounds, including anticancer and smooth muscle relaxant effects, making the preparation method valuable for medicinal chemistry research.
- The geometry around the nitrogen atom in the acetamide is trigonal planar, and no significant intermolecular hydrogen bonding or π-π stacking was observed in crystal structures, indicating stable molecular packing.
Summary Table of Key Data
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 58161-36-7 |
| Key Reagents | N-Bromosuccinimide, Cyclopentanamine, Acetic anhydride, DMAP, Triethylamine |
| Solvents | CCl4, DCM |
| Typical Yields | Bromination: Not specified; Amination: 86%; Acetylation: 54% |
| Purification Method | Silica gel chromatography (petroleum ether:EtOAc 4:1) |
| Characterization Techniques | IR, ^1H-NMR, Mass Spectrometry, Elemental Analysis, X-ray Crystallography |
| Crystal System (for related compounds) | Triclinic, P1 |
Chemical Reactions Analysis
Types of Reactions: N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide serves as a versatile building block in organic synthesis. Its structure allows for further derivatization, which can lead to the development of new pharmaceuticals and agrochemicals. The compound can undergo various reactions, including acylation and alkylation, making it suitable for synthesizing diverse chemical entities.
Synthesis Process
The synthesis typically involves several steps:
- Formation of Indanone Derivative : Starting from 3-oxo-2,3-dihydro-1H-indene, which is reacted under controlled conditions.
- Coupling Reaction : The indanone derivative is coupled with an acetamide group using reagents like carbodiimides to yield the final product.
Research indicates that this compound exhibits various biological activities, particularly as an anticancer agent.
Anticancer Properties
Several studies have highlighted its potential in inhibiting cancer cell growth. For instance:
- A derivative of this compound demonstrated significant growth inhibition against leukemia (61.47%), non-small cell lung cancer (79.31%), and breast cancer (62.82%) cell lines when tested by the National Cancer Institute (NCI) .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies suggest it exhibits activity against various bacterial and fungal strains, potentially inhibiting cell wall synthesis or disrupting metabolic pathways crucial for microbial survival .
Case Studies and Research Findings
The following table summarizes key findings from notable studies involving this compound:
Mechanism of Action
The mechanism of action of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
- 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate
- Propanedinitrile, 2-(5-bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidene)-
- 2-isopropoxy-5-(3-(1-oxo-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Uniqueness: N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is unique due to its specific indene structure and the presence of an acetamide group, which imparts distinct chemical and biological properties.
Biological Activity
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is an organic compound with significant potential for various biological activities. Its unique structure, characterized by an indane moiety and an acetamide functional group, positions it as a promising candidate in pharmacological research. This article delves into the biological activities associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H11NO2. The compound's structure is notable for its indane framework, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring. The presence of the carbonyl group (C=O) at the 3-position enhances its reactivity and biological activity .
Biological Activities
1. Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties. The compound may interact with specific receptors or enzymes involved in inflammatory pathways, potentially modulating pain responses .
2. Antimicrobial Activity
Research suggests that this compound possesses antimicrobial properties. It may inhibit bacterial growth by disrupting cell membranes or inhibiting bacterial enzymes . The effectiveness against various pathogens highlights its potential as a therapeutic agent.
3. Anticancer Potential
Recent studies have explored the anticancer activity of related compounds derived from indane structures. For instance, compounds similar to this compound have shown significant growth inhibition against various cancer cell lines, including leukemia and breast cancer . This indicates a potential avenue for further research into its anticancer applications.
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects . Understanding these interactions is crucial for optimizing its pharmacological properties.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is presented in the table below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide | C16H19NO2 | Cyclopentyl substitution; different carbonyl position | Potential antimicrobial activity |
| N-(3-Oxoindole)-acetamide | C10H9NO2 | Indole structure; distinct aromatic system | Known anticancer properties |
| N-(4-Oxoindole)-acetamide | C10H9NO2 | Different carbonyl position; influences reactivity | Anticancer activity |
This table illustrates how variations in structure can influence biological activities and highlights the uniqueness of this compound in comparison to similar compounds.
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Antimicrobial Study : A study demonstrated that derivatives of indane structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as effective agents against bacterial infections .
- Anticancer Research : In vitro tests showed that compounds similar to N-(3-oxoindole)-acetamide exhibited high cytotoxicity against cancer cell lines. For example, one study reported an inhibition rate of over 60% against breast cancer cells .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves acetylation of 4-amino-1-indanone derivatives. For example, N-(1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide was synthesized via a two-step process: (1) nitration of indanone followed by reduction to the amine, and (2) acetylation with acetic anhydride under reflux in dichloromethane. Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of acetic anhydride) and reaction time (4–6 hours), achieving a 71% yield . Alternative routes involve chlorination of the indenyl backbone using N-chlorosuccinimide in acetic acid, though yields may drop to 50% due to side reactions .
Q. How is structural validation of this compound performed in academic research?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, NMR (400 MHz, CDCl) reveals characteristic peaks at δ 8.13 (d, J = 7.7 Hz, aromatic H), 2.71 (m, CH), and 2.24 (s, CH-CO). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H] at m/z 190.08595 (calc. 190.08626) . Purity is validated via HPLC using acetonitrile/water gradients, with detection limits for impurities <0.1% .
Advanced Research Questions
Q. What crystallographic insights exist for derivatives of this compound, and how do they inform molecular conformation?
- Methodological Answer : X-ray crystallography of structurally related compounds (e.g., 3-oxo-2,3-dihydro-1H-inden-4-yl acetate) reveals planar indanone moieties (r.m.s. deviation = 0.036 Å) stabilized by non-classical C–H⋯O hydrogen bonds forming C(6) chains. Refinement using SHELXL (R = 0.087) highlights the importance of intermolecular interactions in crystal packing . These studies guide the design of analogs with enhanced solubility or stability via substituent modifications .
Q. How can computational methods predict the biological interactions of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (using AutoDock Vina) model binding to target proteins, such as tyrosine kinases, by aligning the acetamide group with active-site residues. For example, 4-aminoindanone derivatives show inhibitory activity (IC < 1 µM) via hydrogen bonding with catalytic lysine residues .
Q. What strategies resolve contradictions in biological activity data for structurally similar indanone-acetamide derivatives?
- Methodological Answer : Discrepancies in SAR (structure-activity relationship) are addressed by:
- Systematic variation : Introducing substituents at the 4-position (e.g., Cl, F) alters steric and electronic profiles, affecting binding affinity .
- Metabolic stability assays : LC-MS/MS quantifies oxidative metabolites to differentiate intrinsic activity from pharmacokinetic effects .
- Crystallographic comparison : Overlaying crystal structures of active/inactive analogs identifies critical conformational constraints .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
